4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide 4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide
Brand Name: Vulcanchem
CAS No.: 477557-37-2
VCID: VC4281935
InChI: InChI=1S/C25H25N3O2S/c1-5-28-20-14-13-19(17-7-6-8-18(21(17)20)23(28)30)26-24(31)27-22(29)15-9-11-16(12-10-15)25(2,3)4/h6-14H,5H2,1-4H3,(H2,26,27,29,31)
SMILES: CCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C=CC=C3C1=O
Molecular Formula: C25H25N3O2S
Molecular Weight: 431.55

4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide

CAS No.: 477557-37-2

Cat. No.: VC4281935

Molecular Formula: C25H25N3O2S

Molecular Weight: 431.55

* For research use only. Not for human or veterinary use.

4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide - 477557-37-2

Specification

CAS No. 477557-37-2
Molecular Formula C25H25N3O2S
Molecular Weight 431.55
IUPAC Name 4-tert-butyl-N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]benzamide
Standard InChI InChI=1S/C25H25N3O2S/c1-5-28-20-14-13-19(17-7-6-8-18(21(17)20)23(28)30)26-24(31)27-22(29)15-9-11-16(12-10-15)25(2,3)4/h6-14H,5H2,1-4H3,(H2,26,27,29,31)
Standard InChI Key BKFAKAPBCYEPGW-UHFFFAOYSA-N
SMILES CCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C=CC=C3C1=O

Introduction

Overview of the Compound

The compound "4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide" appears to be a complex organic molecule with the following features:

  • A tert-butyl group attached to a benzene ring.

  • A carbamothioyl group linking a benzamide moiety and a benzo[cd]indole derivative.

  • The benzo[cd]indole core is functionalized with an ethyl group and a ketone.

This structure suggests potential applications in medicinal chemistry, particularly in drug discovery, as such frameworks are often explored for bioactivity.

Structural Features

  • Functional Groups:

    • Benzamide core: Known for its role in various pharmacological activities.

    • Carbamothioyl linkage: Often associated with bioactive compounds due to its hydrogen-bonding capacity.

    • Benzo[cd]indole scaffold: Common in heterocyclic chemistry, frequently studied for anticancer, antimicrobial, or anti-inflammatory properties.

  • Molecular Weight: Can be calculated based on the molecular formula.

  • Solubility: Likely to be soluble in organic solvents (e.g., DMSO, ethanol) due to its aromatic and hydrophobic groups.

Pharmacological Relevance

Compounds with similar scaffolds are often investigated for:

  • Anticancer Activity: Indole derivatives frequently exhibit cytotoxic effects against cancer cell lines.

  • Antimicrobial Properties: Benzamide derivatives have been shown to combat bacterial and fungal pathogens.

  • Enzyme Inhibition: The carbamothioyl group may interact with biological targets like kinases or reductases.

Molecular Docking Studies

To predict its biological activity, molecular docking studies could be performed against specific protein targets (e.g., enzymes or receptors).

Synthesis Pathway

A plausible synthetic route for such a compound might involve:

  • Functionalization of the benzo[cd]indole core.

  • Coupling with tert-butyl-substituted benzoyl chloride.

  • Introduction of the carbamothioyl group via thiourea derivatives.

Experimental Characterization

Key techniques used to confirm the structure and purity of the compound include:

  • NMR Spectroscopy: For determining the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared Spectroscopy (IR): For identifying functional groups like amides and thiocarbonyls.

  • X-ray Crystallography: To confirm the 3D structure if crystals are obtained.

Hypothetical Data Table

PropertyValue/Methodology
Molecular FormulaTBD (based on full analysis)
Molecular WeightTBD
SolubilityOrganic solvents
Key Functional GroupsBenzamide, carbamothioyl
Predicted BioactivityAnticancer, antimicrobial

For more precise details on this compound, experimental studies or access to specialized databases would be required. Let me know if you need guidance on conducting such research!

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